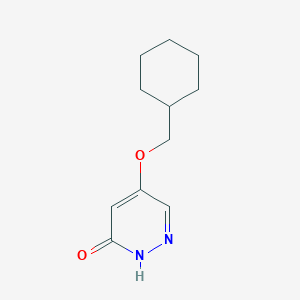
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system with a methyl group at the 1-position and a carbonyl chloride group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoline with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.
化学反应分析
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol: Formed from reduction reactions.
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Formed from oxidation reactions.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by influencing cellular redox balance and signaling pathways.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester: Contains a methyl ester group instead of a carbonyl chloride group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonyl chloride group and has different biological activities.
The uniqueness of this compound lies in its reactivity due to the presence of the carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
32565-01-8 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-quinoline-6-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-13-6-2-3-8-7-9(11(12)14)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
LDLQAQRPBQPPFC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C1C=CC(=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


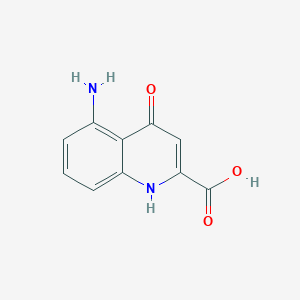
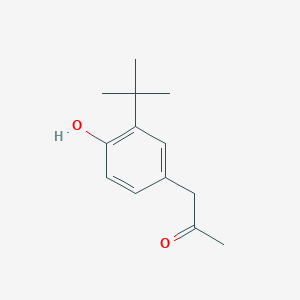

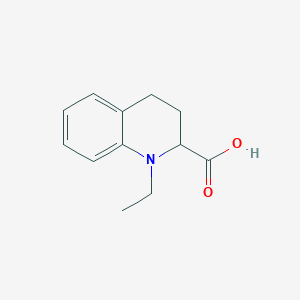
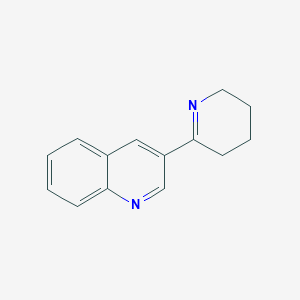
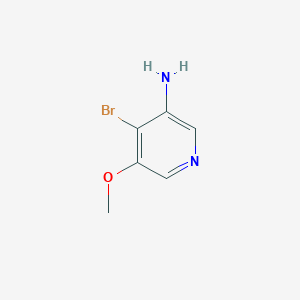

![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)
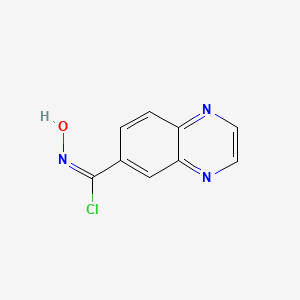
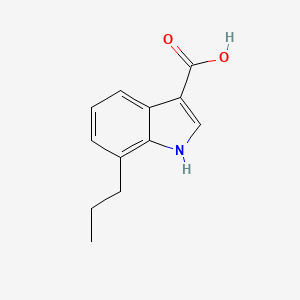
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)

